molecular formula C14H11BrO3 B097236 3-(Benzyloxy)-4-bromobenzoic acid CAS No. 17054-27-2

3-(Benzyloxy)-4-bromobenzoic acid

Cat. No. B097236
CAS RN: 17054-27-2
M. Wt: 307.14 g/mol
InChI Key: KZTGRPMLINNFLJ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromobenzoic acid is a compound that belongs to the class of benzyloxybenzoic acids. It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoic acid backbone. The compound's structure and properties allow it to participate in various chemical reactions and form supramolecular assemblies through intermolecular interactions.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, the synthesis of a novel hydrazone Schiff base compound was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Similarly, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was performed by condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . These methods suggest that 3-(Benzyloxy)-4-bromobenzoic acid could also be synthesized through a condensation reaction involving a benzyloxybenzoic acid precursor and appropriate reagents.

Molecular Structure Analysis

The molecular structure of benzyloxybenzoic acids has been studied using X-ray powder diffraction, revealing the presence of strong and weak intermolecular interactions . The COOH functional group in these compounds forms cyclic synthons via intermolecular hydrogen bonds, contributing to the formation of supramolecular frameworks . These findings indicate that 3-(Benzyloxy)-4-bromobenzoic acid would likely exhibit similar intermolecular interactions, influencing its crystal structure and properties.

Chemical Reactions Analysis

Benzyloxybenzoic acids can undergo various chemical reactions. For example, the electrooxidation of 3-bromobenzoic acid on a Pt electrode in an alkali solution leads to the formation of phenol, dihydroxybenzene, benzoquinone, maleic acid, and fumaric acid . This suggests that 3-(Benzyloxy)-4-bromobenzoic acid could also participate in electrooxidation reactions under similar conditions, potentially leading to the formation of various oxidation products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyloxybenzoic acids are influenced by their molecular structure. The presence of hydrogen bonds and π-π interactions contributes to the stability of their crystal structures . Additionally, the bromine atom in 3-(Benzyloxy)-4-bromobenzoic acid would make it amenable to nucleophilic substitution reactions, as seen in the reaction of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with various nucleophiles . The compound's reactivity and stability are also affected by the presence of the benzyloxy group, which can participate in hydrogen bonding and other non-covalent interactions.

Scientific Research Applications

  • Synthesis of Complex Compounds

    • Microwave-Assisted Cyclization: Aryl 2-bromobenzoates, like 3-(Benzyloxy)-4-bromobenzoic acid, can be cyclized using microwave irradiation in the presence of K2CO3 to form 6 H-benzo[c]chromen-6-ones and their analogues. This process has been studied for its efficiency and yield rates (Dao et al., 2018).
    • Aryne-Forming Reactions: The base-initiated generation of aryne intermediates from haloarenes like 3-(Benzyloxy)-4-bromobenzoic acid under low temperatures is a notable chemical process. Such reactions are instrumental in creating various benzoic acids (Wang et al., 1998).
  • Electrochemical Studies

    • Electrooxidation on Pt Electrode: The electrochemical oxidation of 3-bromobenzoic acid derivatives on a platinum electrode in alkali solution reveals important electrooxidation processes. This includes the generation of free radicals and subsequent reactions leading to products like phenol (Yong, 2013).
  • Structural and Thermodynamic Investigations

    • Structure-Property Relationships: Studies involving bromobenzoic acids, including derivatives like 3-(Benzyloxy)-4-bromobenzoic acid, focus on the thermodynamics of their sublimation, fusion, and vaporization. Such research is key in understanding the solubility and stability of these compounds (Zherikova et al., 2016).
  • Pharmaceutical Applications

    • Cholinesterase Inhibitors: Certain derivatives of benzoic acids, including 3-(Benzyloxy)-4-bromobenzoic acid, have been studied for their potential as cholinesterase inhibitors, which are relevant in the treatment of diseases like Alzheimer's (Kos et al., 2021).
  • Green Chemistry Applications

    • Catalyst-Free P-C Coupling Reactions: Research has demonstrated that halobenzoic acids can undergo P-C coupling reactions in water under microwave irradiation without a catalyst. This promotes greener chemistry methods (Jablonkai & Keglevich, 2015).

Safety And Hazards

While specific safety and hazard information for 3-(Benzyloxy)phenylboronic acid is not available, it’s generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling similar chemical compounds .

properties

IUPAC Name

4-bromo-3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTGRPMLINNFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627520
Record name 3-(Benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-bromobenzoic acid

CAS RN

17054-27-2
Record name 3-(Benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxy)-4-bromobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Kikuchi, Z Ikeda, K Kakegawa, Y Nishikawa… - Bioorganic & Medicinal …, 2023 - Elsevier
Enteropeptidase is located in the duodenum that involved in intestinal protein digestion. We have reported enteropeptidase inhibitors with low systemic exposure. The aim of this study …
Number of citations: 3 www.sciencedirect.com

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